N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Overview
Description
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a cyclopentane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyclopropyl and methyl groups. The thiophene ring is then attached via a coupling reaction, and finally, the cyclopentane carboxamide group is introduced through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrazole ring or the thiophene ring, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole oxides, while reduction can yield amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide: shares structural similarities with other pyrazole and thiophene derivatives.
This compound: is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring, a thiophene ring, and a cyclopentane carboxamide group
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-21-15(13-6-7-13)11-14(20-21)12-19-17(22)18(8-2-3-9-18)16-5-4-10-23-16/h4-5,10-11,13H,2-3,6-9,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZKBOZPKKFCNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2(CCCC2)C3=CC=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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